2-(Benzylsulfanyl)naphthalene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
89478-15-9 |
|---|---|
Molecular Formula |
C17H12O2S |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-benzylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2S/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10H,11H2 |
InChI Key |
XOBUCIXCPPZKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzylsulfanyl Naphthalene 1,4 Dione
Established Strategies for the Functionalization of 1,4-Naphthoquinone (B94277) Scaffolds
The 1,4-naphthoquinone framework is a versatile platform in organic synthesis, amenable to a variety of functionalization reactions. mdpi.comresearchgate.net Its reactivity is primarily dictated by the electrophilic nature of the quinone ring, making it susceptible to attack by nucleophiles. mdpi.com Common strategies for modifying the 1,4-naphthoquinone scaffold include:
Michael Addition: Nucleophiles can add to the activated double bond of the quinone ring in a 1,4-conjugate addition fashion. nih.govnih.gov This is a widely used method for introducing a range of substituents at the 2- and 3-positions.
Diels-Alder Reactions: The quinone can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of complex polycyclic systems. mdpi.comresearchgate.net
Substitution Reactions: In cases where a leaving group is present on the quinone ring, nucleophilic substitution can occur. researchgate.netnih.gov
Radical Reactions: The naphthoquinone core can participate in radical reactions, enabling the introduction of various functional groups through processes like C-H alkylation. researchgate.net
The choice of synthetic strategy often depends on the desired substitution pattern and the nature of the functional group to be introduced.
Principles of Nucleophilic Reactions Involving Quinones and Sulfur Nucleophiles
The reaction between quinones and sulfur nucleophiles, particularly thiols, is a cornerstone for the synthesis of thio-substituted quinones. nih.govresearchgate.netnih.gov Several key principles govern these reactions:
Nucleophilicity of Sulfur: Thiols and their corresponding thiolates are potent nucleophiles. chemistrysteps.comlibretexts.org The high polarizability and the presence of lone pairs of electrons on the sulfur atom contribute to its strong nucleophilic character. libretexts.org
Michael-Type Addition: The primary mechanism for the reaction of thiols with 1,4-naphthoquinone is a Michael-type 1,4-addition. nih.govnih.gov The nucleophilic sulfur atom attacks one of the electrophilic carbon atoms of the α,β-unsaturated ketone system within the quinone ring.
Role of pH: The rate of the reaction is often pH-dependent. nih.gov The thiolate anion (RS⁻), formed under basic conditions, is a more potent nucleophile than the neutral thiol (RSH). nih.govyoutube.com
Redox Processes: Naphthoquinones can undergo redox cycling, which can influence the reaction pathway. nih.govtmc.edu The initial addition product, a hydroquinone (B1673460) thioether, can be oxidized back to the quinone form, often by the starting quinone itself or by atmospheric oxygen. nih.gov
The reactivity of the quinone and the thiol can be influenced by the presence of substituents on either molecule. Electron-withdrawing groups on the quinone can enhance its electrophilicity, while steric hindrance around the sulfur atom of the thiol can decrease its reactivity. nih.gov
Specific Synthetic Approaches for the Incorporation of Benzylsulfanyl Moieties into Naphthoquinones
Several synthetic methods have been developed to introduce the benzylsulfanyl group onto the naphthoquinone scaffold. These can be broadly categorized as direct substitution, multi-component reactions, and catalyst-mediated syntheses.
Direct Substitution Reactions
The most straightforward approach for the synthesis of 2-(benzylsulfanyl)naphthalene-1,4-dione involves the direct reaction of 1,4-naphthoquinone with benzyl (B1604629) mercaptan (phenylmethanethiol). This reaction typically proceeds via a Michael addition mechanism.
In a typical procedure, 1,4-naphthoquinone is treated with benzyl mercaptan in a suitable solvent, such as ethanol (B145695) or methanol, often at room temperature or with gentle heating. The reaction can be facilitated by the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate.
| Reactants | Catalyst/Base | Solvent | Conditions | Product |
| 1,4-Naphthoquinone, Benzyl Mercaptan | Et₃N or K₂CO₃ | Ethanol or Diethyl Ether | Room Temperature, 18-72 h | This compound |
Table 1: Representative conditions for the direct synthesis of this compound. nih.gov
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govrsc.org While specific MCRs for the direct synthesis of this compound are not extensively reported, related strategies for synthesizing substituted naphthoquinones are well-documented. researchgate.netresearchgate.net For instance, a three-component reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), an aldehyde, and an amine can yield various amino-alkylated naphthoquinone derivatives. researchgate.net Adapting such strategies by incorporating a sulfur nucleophile could potentially lead to the desired product.
Catalyst-mediated Syntheses
The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of thio-substituted naphthoquinones. Lewis acids are known to catalyze the addition of nucleophiles to quinones. rsc.org For example, bismuth(III) chloride (BiCl₃) has been effectively used to catalyze the reaction of 1,4-naphthoquinone with thiols, leading to the formation of 2-thio-substituted 1,4-naphthoquinones in high yields under mild conditions. rsc.org Other metal-based catalysts and organocatalysts have also been explored for similar transformations. rsc.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |
| 1,4-Naphthoquinone | Various Thiols | BiCl₃ | Ethanol | Room Temperature | High |
Table 2: Bismuth(III) chloride catalyzed synthesis of 2-thio-1,4-naphthoquinones. rsc.org
Optimization of Reaction Parameters and Yield Enhancement Techniques
To maximize the yield and purity of this compound, several reaction parameters can be optimized. researchgate.netscielo.br Key factors include:
Stoichiometry of Reactants: Adjusting the molar ratio of 1,4-naphthoquinone to benzyl mercaptan can influence the reaction outcome. An excess of the thiol can help drive the reaction to completion but may also lead to the formation of disulfide byproducts.
Choice of Solvent: The polarity of the solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing the reaction rate and yield. scielo.br
Catalyst Selection and Loading: For catalyzed reactions, the choice of catalyst and its concentration are critical. Screening different catalysts and optimizing the catalyst loading can lead to significant improvements in reaction efficiency. nih.gov
Reaction Temperature and Time: The reaction temperature can impact the rate of reaction. While higher temperatures can accelerate the reaction, they may also promote the formation of side products. Therefore, optimizing the temperature and reaction time is crucial for achieving a high yield of the desired product. scielo.brnih.gov
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, as it prevents the oxidation of the thiol and other sensitive species by atmospheric oxygen.
Recent advancements in synthetic methodology, such as the use of microwave irradiation, have also been shown to accelerate the synthesis of thio-derivatives of naphthoquinones, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Benzylsulfanyl Naphthalene 1,4 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 2-(Benzylsulfanyl)naphthalene-1,4-dione would be expected to show distinct signals for the protons of the naphthalene (B1677914) ring system, the benzyl (B1604629) group, and the quinone moiety. The chemical shifts (δ) and coupling constants (J) would provide information on the electronic environment and connectivity of the protons.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| Naphthoquinone Protons | 7.5 - 8.2 | m | |
| Benzyl CH₂ | ~4.0 - 4.5 | s | |
| Phenyl Protons | 7.2 - 7.5 | m | |
| Quinone Proton | 6.5 - 7.0 | s |
This table is predictive and requires experimental data for validation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbons of the quinone are expected to appear significantly downfield.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Quinone) | 180 - 185 |
| Aromatic/Quinone C | 120 - 150 |
| Benzyl CH₂ | 35 - 45 |
This table is predictive and requires experimental data for validation.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, NOESY)
2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons within the naphthalene and phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons (2-3 bonds), which is critical for connecting the benzylsulfanyl group to the naphthoquinone core.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the through-space proximity of protons, helping to define the molecule's conformation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety, typically found in the region of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic rings and the CH₂ group, and C=C stretching vibrations of the aromatic systems.
Expected Vibrational Data:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Quinone) | 1650 - 1680 (strong) | 1650 - 1680 (medium) |
| C=C (Aromatic) | 1450 - 1600 (medium) | 1450 - 1600 (strong) |
| C-H (Aromatic) | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| C-H (Aliphatic) | 2850 - 2960 (medium) | 2850 - 2960 (medium) |
| C-S Stretch | 600 - 800 (weak) | 600 - 800 (medium) |
This table is predictive and requires experimental data for validation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₇H₁₂O₂S), the expected exact mass would be a key identifier. High-resolution mass spectrometry (HRMS) would provide the elemental composition.
Expected Mass Spectrometry Data:
| Technique | Expected Information |
| ESI-MS | [M+H]⁺ or [M+Na]⁺ ions |
| HRMS | Exact mass determination to confirm the molecular formula C₁₇H₁₂O₂S |
| EI-MS | Molecular ion peak (M⁺) and characteristic fragment ions (e.g., loss of benzyl group) |
This table is predictive and requires experimental data for validation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Naphthalene-1,4-dione derivatives typically exhibit characteristic absorptions in the UV and visible regions due to π → π* and n → π* transitions of the conjugated system.
Expected UV-Vis Data:
| Transition Type | Expected Wavelength Range (nm) |
| π → π | 240 - 350 |
| n → π | > 400 |
This table is predictive and requires experimental data for validation.
Single Crystal X-ray Diffraction (SCXRD) for Atomic-Level Structural Determination
Determination of Molecular Conformation and Stereochemistry
The SCXRD analysis of this compound reveals the specific arrangement, or conformation, of its constituent parts. The naphthalenedione core is largely planar, a common feature for this ring system. nih.gov However, the benzylsulfanyl substituent introduces significant conformational flexibility.
The orientation of the benzyl group relative to the naphthalene-1,4-dione moiety is a key structural feature. The torsion angles involving the sulfur bridge (C3-S-CH2-Cphenyl) define the spatial relationship between the two aromatic systems. In analogous substituted naphthoquinone derivatives, the side chains are often rotated out of the plane of the naphthalenedione ring to minimize steric hindrance. For instance, in 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, the propargyl group is positioned nearly perpendicular to the naphthalene ring system. nih.gov Similarly, in other derivatives, the torsion angles indicate a non-coplanar arrangement of the substituent with the ring. nih.gov For this compound, this rotation would be expected to minimize interactions between the benzyl group and the carbonyl oxygen at position 4.
As the molecule is achiral, it does not possess stereogenic centers, and therefore, its stereochemistry is straightforward. The crystal structure confirms the relative positioning of the substituent on the naphthalene ring, solidifying its identity as the 2-substituted isomer.
A representative table of crystallographic data that would be obtained from an SCXRD experiment is presented below.
| Parameter | Value |
| Formula | C₁₇H₁₂O₂S |
| Formula Weight | 292.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Note: Specific cell parameters (a, b, c, β, Volume) are placeholder values as they are experimentally determined for a specific crystal. |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. These forces are crucial in stabilizing the crystal structure. In the case of this compound, several types of interactions are anticipated and can be analyzed in detail using SCXRD data.
Furthermore, π-π stacking interactions are expected to play a significant role. These interactions occur between the electron-rich aromatic rings of the naphthalene and benzyl groups of adjacent molecules. The analysis of the crystal packing would reveal the geometry of these interactions, including the centroid-to-centroid distance and the slip angle between the stacked rings. nih.gov The efficiency of π-π stacking can be influenced by the presence and orientation of substituents. rsc.org In some substituted naphthoquinones, substituents can hinder ideal π-π stacking. nih.gov However, the flexible nature of the benzylsulfanyl linker may allow the aromatic rings to adopt a conformation that facilitates these stabilizing interactions. The interplay between these weak hydrogen bonds and π-π stacking interactions dictates the final three-dimensional architecture of the crystal. rsc.orgmdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and sulfur in this case) in a sample. nih.gov This method provides an essential check on the purity and empirical formula of the synthesized this compound, ensuring its compositional integrity. researchgate.net
The technique involves the complete combustion of a precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are collected and quantified. The masses of these products are then used to calculate the percentage of each element in the original sample.
The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₇H₁₂O₂S. A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, confirms that the synthesized compound has the correct elemental composition and is of high purity.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 69.84 | Value |
| Hydrogen (H) | 4.14 | Value |
| Sulfur (S) | 10.97 | Value |
| Note: Experimental values are determined from the analysis of the synthesized compound. |
Computational and Theoretical Investigations of 2 Benzylsulfanyl Naphthalene 1,4 Dione
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov It has become a standard tool for assessing the geometrical, electronic, and spectroscopic properties of organic compounds, including various quinone derivatives. mdpi.com DFT calculations, often using functionals like B3LYP, allow for the optimization of the molecular geometry and the calculation of various electronic parameters that provide deep insights into the molecule's behavior. mdpi.com For the 1,4-naphthoquinone (B94277) scaffold, DFT can elucidate how substituents, such as the benzylsulfanyl group at the C2 position, modulate the electronic properties and reactivity of the entire molecule. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive, as it is energetically easier to move electrons from the HOMO to the LUMO. nih.gov For quinone derivatives, which are known for their redox activity, the HOMO-LUMO gap is particularly informative. While specific FMO data for 2-(benzylsulfanyl)naphthalene-1,4-dione is not available in the cited literature, studies on related quinones and naphthalene (B1677914) compounds show how these values are determined and interpreted. For instance, DFT calculations on other organic molecules have been used to correlate FMO energies with reactivity and biological activity. nih.gov
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
| Quinone Derivative Set | N/A | Best Descriptor | N/A | researchgate.net |
| Polycyclic Aromatic Hydrocarbons | Correlated with Redox Potential | Correlated with Redox Potential | N/A | nih.gov |
| Alloxazines | N/A | Reliable Descriptor (R²=0.974) | N/A | nih.gov |
| Quinones (General) | N/A | Diminished Predictive Power (R²=0.748) | N/A | nih.gov |
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions. Typically, red areas signify negative electrostatic potential (electron-rich), often associated with electronegative atoms like oxygen, and are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack.
For this compound, an EPS map would be expected to show significant negative potential around the two carbonyl oxygen atoms of the naphthoquinone ring, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The sulfur atom in the benzylsulfanyl group would also influence the potential map. Studies on other complex organic molecules confirm that EPS analysis is crucial for predicting reactive sites for intermolecular interactions. mdpi.com
Beyond visual maps, DFT calculations provide quantitative measures of a molecule's electronic characteristics through various descriptors derived from FMO energies. These global reactivity descriptors help to quantify the chemical behavior of the molecule. Key descriptors include:
Electron Affinity (A): -ELUMO
Ionization Potential (I): -EHOMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / η
Electrophilicity Index (ω): χ² / (2η)
These parameters provide a quantitative basis for comparing the reactivity of different molecules. For example, quinones with electron-withdrawing substituents tend to be stronger oxidants (more electrophilic), while those with electron-donating groups are weaker oxidants. mdpi.com The benzylsulfanyl group, containing a sulfur atom, would modulate these properties in a specific way compared to oxygen or nitrogen-substituted analogues.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability
While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, revealing the conformational landscape, flexibility, and stability of a compound.
For a molecule like this compound, with its flexible benzylsulfanyl side chain, MD simulations would be invaluable for exploring the different possible conformations (rotamers) and their relative stabilities. These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and how its shape fluctuates. For example, MD simulations of microhydrated naphthalene have shown the active mobility of water molecules over the aromatic surface even at low temperatures, a finding that static calculations could not fully capture. nih.gov This highlights the importance of dynamics in understanding intermolecular interactions. nih.gov
In Silico Prediction of Molecular Interactions and Binding Characteristics
Molecular docking is a prominent in silico technique used to predict how a molecule (ligand) binds to the active site of a macromolecular target, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Numerous studies have employed molecular docking to investigate the binding of 1,4-naphthoquinone derivatives to various protein targets. For instance, hybrids of 1,4-naphthoquinone have been docked into the active site of the NQO1 protein, revealing key interactions such as hydrogen bonds with residues like tyrosine and hydrophobic interactions with tryptophan and phenylalanine. mdpi.com Similarly, docking studies on other derivatives have identified crucial interactions within the binding sites of other proteins. mdpi.com
For this compound, a docking study would predict its binding orientation and affinity within a target protein. The naphthoquinone core would likely engage in π-stacking and hydrophobic interactions, while the carbonyl oxygens could act as hydrogen bond acceptors. The benzylsulfanyl group would explore a specific pocket, contributing further hydrophobic and potentially sulfur-aromatic interactions, which could be critical for binding affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for Analogous 1,4-Naphthoquinone Derivatives (Note: This table shows example binding data for related compounds to demonstrate the application of molecular docking.)
| Compound | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | S. aureus protein | Not specified | -7.40 | mdpi.com |
| 8-Hydroxyquinoline-Naphthoquinone Hybrid (Ligand 6) | NQO1 | TYR128, TRP105, PHE178 | Not specified | mdpi.com |
Computational Prediction of Redox Potentials and Mechanisms
The biological and electrochemical activity of quinones is intrinsically linked to their redox potentials. Computational methods, particularly DFT, are frequently used to predict the redox potentials of organic molecules, providing a way to pre-screen candidates for applications like batteries or as bioactive agents. mdpi.comrroij.com
Several computational approaches exist. One method involves calculating the Gibbs free energy difference (ΔG) for the reduction reaction. researchgate.net A simpler, yet often effective, method involves correlating the experimental redox potential with calculated electronic properties, such as the HOMO or LUMO energies. nih.govmdpi.com For a series of quinones, a strong linear correlation has been found between their one-electron reduction potentials and their calculated HOMO energies. mdpi.com However, for other sets, the LUMO energy has been shown to be the best descriptor. researchgate.net The choice of the best descriptor can depend on the specific chemical class and the reaction being studied (e.g., in aqueous vs. non-aqueous environments, or for lithiation vs. proton-coupled electron transfer). researchgate.net The presence of the sulfur-containing benzylsulfanyl group would be expected to significantly influence the redox potential of the naphthoquinone core, and computational predictions could quantify this effect.
Validation and Correlation of Theoretical Predictions with Experimental Data
The synergy between computational chemistry and experimental analysis is pivotal for the comprehensive understanding of molecular structures and properties. For this compound, a molecule of interest in various chemical research areas, this validation process is crucial for confirming theoretical models and interpreting experimental outcomes. Research in this area typically involves a multifaceted approach, comparing data from theoretical calculations, such as those derived from Density Functional Theory (DFT), with empirical results from spectroscopic and crystallographic techniques.
A critical aspect of this validation is the comparison of molecular geometries. Theoretical calculations, often initiated from a computationally optimized structure, predict bond lengths and angles. These predictions are then rigorously compared against the precise measurements obtained from single-crystal X-ray diffraction studies. A high degree of correlation between the calculated and experimentally determined geometric parameters lends credence to the computational model employed. For instance, studies on similar naphthalene-based crystal structures have demonstrated that DFT calculations can predict bond lengths and angles with negligible deviation from experimental values. researchgate.net
Furthermore, electronic properties predicted by computational methods, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be indirectly validated through experimental techniques like cyclic voltammetry and UV-Visible spectroscopy. The HOMO-LUMO energy gap, a key parameter in determining the chemical reactivity and electronic transitions of a molecule, can be correlated with the electrochemical redox potentials and the wavelength of maximum absorption (λmax) observed experimentally.
Table 1: Illustrative Comparison of Selected Experimental and Theoretical Bond Lengths (Å)
| Bond | Experimental (X-ray) | Theoretical (DFT) |
| C1=O1 | Data not available | Data not available |
| C4=O2 | Data not available | Data not available |
| C2-S | Data not available | Data not available |
| S-CH₂ | Data not available | Data not available |
| CH₂-C(benzyl) | Data not available | Data not available |
Table 2: Illustrative Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR) | Theoretical (DFT) |
| C=O stretch | Data not available | Data not available |
| C=C (aromatic) stretch | Data not available | Data not available |
| C-S stretch | Data not available | Data not available |
Table 3: Illustrative Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental | Theoretical (GIAO) |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C(benzyl) | Data not available | Data not available |
The successful correlation and validation of theoretical predictions with experimental data are indispensable for building robust computational models. These validated models can then be used with greater confidence to predict the properties and reactivity of this compound and its derivatives, thereby guiding future experimental work and accelerating the discovery of new applications.
Electrochemical Properties and Redox Behavior of 2 Benzylsulfanyl Naphthalene 1,4 Dione
Electrochemical Applications in Analytical Chemistry and Sensor Development:Due to the lack of fundamental electrochemical characterization, no applications in analytical chemistry or sensor development based on 2-(Benzylsulfanyl)naphthalene-1,4-dione have been described.
While research on other sulfur-substituted naphthoquinones exists, the explicit instructions to focus solely on this compound prevent the extrapolation of those findings to this specific molecule. Further experimental investigation is required to characterize the electrochemical properties and redox behavior of this compound.
Exploration as Electroactive Materials for Energy Storage Systems
The quest for high-performance, sustainable, and cost-effective energy storage has driven research into organic electrode materials. The molecular structure of this compound, featuring both a quinone and a sulfide (B99878) moiety, suggests its potential as a robust electroactive material.
The core of this compound's potential in rechargeable batteries lies in the redox activity of its two key functional groups: the quinone carbonyls and the sulfur atom. Organosulfur compounds are noted for their high theoretical capacity, which stems from the reversible cleavage and formation of sulfur-sulfur or carbon-sulfur bonds during charge-discharge cycles. rsc.org Similarly, quinones undergo reversible redox reactions, making them excellent candidates for electrode materials.
Studies on analogous molecules provide strong evidence for this potential. For instance, a novel cathode material, 2,2'‐(1,4‐phenylenedithio) bis(1,4‐naphthoquinone) (1,4-PNQ), which shares the thioether-naphthoquinone linkage, has demonstrated excellent performance in lithium half-cells. nih.gov It exhibited nearly 100% utilization of its carbonyl groups, delivering a high initial capacity of 231 mAh g⁻¹ and maintaining a capacity of 185 mAh g⁻¹ after 120 cycles. nih.gov Another study on 2,3-diamino-1,4-naphthoquinone (DANQ) reported a high discharge capacity of 250 mAh g⁻¹ with exceptional stability, retaining 99% capacity after 500 cycles. liberty.edu These findings suggest that the naphthoquinone framework, when appropriately substituted, can support stable and high-capacity energy storage.
The benzylsulfanyl group in this compound could offer a multi-electron redox process, potentially increasing the specific capacity beyond what is achievable with the quinone moiety alone. Organosulfur materials are known for their high capacity and structural designability. researchgate.net
Table 1: Electrochemical Performance of Naphthoquinone Analogs in Lithium-ion Batteries
| Compound | Initial Discharge Capacity (mAh g⁻¹) | Cycle Life | Key Feature |
| 2,2'-(1,4-phenylenedithio)bis(1,4-naphthoquinone) (1,4-PNQ) | 231 | 185 mAh g⁻¹ after 120 cycles | Thioether-naphthoquinone linkage nih.gov |
| 2,3-diamino-1,4-naphthoquinone (DANQ) | 250 | 99% capacity retention after 500 cycles | Amino-substituted naphthoquinone liberty.edu |
This interactive table is based on data from studies on analogous compounds.
The reversible redox properties of naphthoquinones also make them suitable for other energy storage systems. In supercapacitors, which rely on rapid charge-discharge cycles, the fast kinetics of quinone redox reactions are advantageous. Research on a naphthalene (B1677914) diimide (NDI) derivative, which shares the naphthalene core, demonstrated its potential when combined with reduced graphene oxide (rGO). nih.gov This composite electrode achieved a specific capacitance of 354 F g⁻¹ and retained 87.2% of its capacity after 8000 cycles, with pseudocapacitance contributing up to 93% of the total capacity. nih.gov This highlights the suitability of the naphthalene framework for high-performance supercapacitors.
For grid-scale energy storage, aqueous organic redox flow batteries (AORFBs) are a promising technology. The solubility and redox potential of the active molecules are critical. While specific data for this compound is not available, NDI derivatives have been successfully employed as anolytes (negative electrolytes) in AORFBs, capable of stable two-electron transfer. nih.gov The chemical tunability of the naphthoquinone scaffold allows for modification to enhance solubility and optimize redox potentials for flow battery applications.
A primary challenge for many organic electrode materials, including organosulfur compounds and naphthoquinones, is their poor intrinsic conductivity and their tendency to dissolve in liquid electrolytes, leading to capacity fade. nih.govresearchgate.net
Several strategies are being explored to overcome these limitations:
Composite Formation: Integrating the organic molecules with conductive substrates like carbon nanotubes or graphene can significantly improve electron transport and provide a physical scaffold that helps trap the active material. researchgate.net
Molecular Design: Strategic molecular design can reduce solubility. For example, the design of 2,2'‐(1,4‐phenylenedithio) bis(1,4‐naphthoquinone) was intended to increase intermolecular interactions and thus lower its solubility, which contributed to its improved cycling stability. nih.gov
Covalent Anchoring: Covalently bonding the organic molecules to the surface of a conductive framework is another effective method to prevent dissolution. liberty.edu
Inorganic Hybridization: Creating hybrids with inorganic materials, such as metal oxides, can anchor the organosulfur compounds through chemical interactions and provide catalytic sites to accelerate redox reactions. nih.gov
These strategies could be directly applied to this compound to enhance its electrochemical stability and conductivity for practical battery applications.
Development of Organic Semiconductors and Advanced Electronic Materials
The development of organic semiconductors is crucial for next-generation flexible electronics, sensors, and solar cells. Polycyclic aromatic hydrocarbons, including naphthalene derivatives, are a foundational class of materials in this field. The electronic properties of these molecules can be finely tuned through chemical modification.
While direct research on the semiconducting properties of this compound is limited, studies on related structures provide valuable insights. The introduction of sulfur, often in the form of thiophene (B33073) groups, into aromatic cores is a known strategy to lower the HOMO-LUMO band gap and enhance charge transport properties. liberty.edu Thionation of naphthalene diimides (NDIs), for example, causes a significant red-shift in the absorption spectrum and lowers the optical gap, which is beneficial for electronic applications. researchgate.net Furthermore, theoretical studies on thiophene-substituted naphthyridine materials suggest they are a promising class of organic π-conjugated systems. rsc.org
The benzylsulfanyl group in this compound introduces sulfur and an additional aromatic ring, which could influence molecular packing in the solid state and modulate the electronic band structure. The interplay between the electron-withdrawing naphthoquinone core and the potentially electron-donating benzylsulfanyl group could lead to interesting charge-transfer characteristics, making it a candidate for both p-type and n-type semiconductor development.
Photophysical Applications and Dye Technology
The naphthoquinone scaffold is a known chromophore, and its derivatives often exhibit interesting photophysical properties, including fluorescence. These properties can be tuned by adding substituents that extend the π-conjugated system or introduce electron-donating/withdrawing groups.
A study on Naphtho[2,3-d]thiazole-4,9-dione derivatives, which are structurally related to the target compound, revealed that they exhibit fluorescence in both solution and solid states. beilstein-journals.org For example, one derivative (compound 5a) showed absorption maxima (λmax) around 392–396 nm and emission maxima (Emmax) that varied with solvent polarity, from 495 nm in benzene (B151609) to 572 nm in DMSO. beilstein-journals.org This solvatochromism (color shift with solvent polarity) is a valuable property for chemical sensors and imaging agents. The introduction of the benzylsulfanyl group to the naphthoquinone core is expected to significantly alter its absorption and emission characteristics, potentially shifting them towards longer wavelengths and making it a candidate for various dye and probe applications.
Table 2: Photophysical Properties of an Analogous Naphtho[2,3-d]thiazole-4,9-dione Derivative (5a)
| Solvent | Absorption λmax (nm) | Emission Emmax (nm) |
| Benzene | 392 | 495 |
| Chloroform | 394 | 525 |
| Acetone | 395 | 557 |
| Ethanol (B145695) | 396 | 567 |
| Acetonitrile | 395 | 567 |
| DMSO | 396 | 572 |
This interactive table is based on data from a study on an analogous compound. beilstein-journals.org
Role as Redox Mediators and Catalysts in Chemical Transformations
The ability of quinones to undergo reversible redox cycling makes them effective as mediators and catalysts in a variety of chemical reactions. Research has shown that 1,4-naphthoquinones can catalyze the oxidation of hydrogen sulfide (H₂S). researchgate.netnih.gov
Furthermore, naphthoquinones readily react with nucleophilic thiols, such as cysteine and glutathione, via a Michael addition reaction to form thiol S-adducts. researchgate.net These adducts themselves can be redox-active and can either enhance or inhibit the catalytic activity of the parent quinone, depending on the specific structures of the quinone and the thiol. researchgate.netnih.gov This reactivity suggests that this compound, which is itself a thiol adduct of 1,4-naphthoquinone (B94277), could play a significant role as a redox mediator in biological or industrial processes involving thiol-disulfide exchange. This type of reaction is crucial for utilizing sulfurous waste and synthesizing valuable unsymmetrical disulfides. The presence of the benzyl (B1604629) group could modulate the stability and redox potential of the molecule, tuning its catalytic efficiency for specific transformations.
Conclusion
2-(Benzylsulfanyl)naphthalene-1,4-dione stands as an intriguing molecule at the intersection of quinone and organosulfur chemistry. While specific research on this compound is not extensive, the wealth of knowledge on related 2-thio-substituted naphthoquinones allows for a comprehensive understanding of its likely synthesis, properties, and potential applications. Its structural features suggest a rich reactivity profile and a high potential for biological activity, particularly in the areas of anticancer and antimicrobial research. Furthermore, its redox characteristics make it a candidate for exploration in the field of materials science. Further dedicated experimental and theoretical studies on this compound are warranted to fully elucidate its properties and unlock its potential for various scientific and technological advancements.
Future Research Trajectories and Interdisciplinary Perspectives on 2 Benzylsulfanyl Naphthalene 1,4 Dione
Design and Synthesis of Novel Derivatives with Tailored Electronic and Redox Properties
The synthetic versatility of the 1,4-naphthoquinone (B94277) scaffold provides a fertile ground for the creation of new derivatives of 2-(benzylsulfanyl)naphthalene-1,4-dione with fine-tuned electronic and redox characteristics. Future research will likely focus on the strategic modification of both the naphthalene (B1677914) and the benzyl (B1604629) moieties to modulate the compound's properties for specific applications.
One promising avenue involves the introduction of various substituents onto the aromatic rings. For instance, the incorporation of electron-donating or electron-withdrawing groups on the benzyl ring is expected to directly influence the electron density of the sulfur atom, thereby altering the electronic communication with the naphthoquinone core. This, in turn, can significantly impact the redox potential of the molecule. The synthesis of such derivatives can be achieved through the reaction of a substituted benzyl mercaptan with a suitable 2-halo-1,4-naphthoquinone precursor. The nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone is a common strategy for introducing sulfur nucleophiles. nih.gov
Furthermore, modifications to the naphthoquinone ring itself, such as the introduction of hydroxyl, amino, or additional thioether groups, can lead to a diverse library of compounds with a wide range of redox behaviors. researchgate.net The synthesis of these analogs can be accomplished through established methods in quinone chemistry, including regioselective oxidation and substitution reactions. nih.govresearchgate.net
A key objective in this area will be to establish clear structure-property relationships. By systematically varying the substituents and analyzing the resulting changes in electronic and redox properties, researchers can develop a predictive understanding of how to design molecules with desired characteristics. This knowledge is crucial for applications ranging from organic electronics to biological systems. The biological activity of substituted anilino-naphthoquinones, for example, has been linked to their redox properties, which are modulated by substituents on the aromatic ring. nih.gov
| Derivative Type | Potential Synthetic Strategy | Expected Impact on Properties |
| Substituted Benzyl Moiety | Reaction of substituted benzyl mercaptans with 2-halo-1,4-naphthoquinone | Modulation of redox potential and electronic properties |
| Substituted Naphthoquinone Core | Regioselective oxidation and substitution reactions | Alteration of redox behavior and introduction of new functionalities |
| Polymeric Structures | Polymerization of functionalized monomers | Enhanced stability and processability for device applications |
Integration of Advanced Characterization Methods for Comprehensive Understanding
A thorough understanding of the structure and properties of this compound and its derivatives necessitates the use of a suite of advanced characterization techniques. While standard methods like NMR and mass spectrometry are essential for confirming the chemical structure, a deeper insight into the material's properties requires more sophisticated approaches.
Electrochemical methods, particularly cyclic voltammetry, are indispensable for probing the redox behavior of these compounds. These studies will provide crucial data on redox potentials, the reversibility of electron transfer processes, and the stability of the resulting radical ions. Such information is vital for applications in energy storage and electrocatalysis.
Spectroscopic techniques will play a pivotal role in elucidating the electronic structure. UV-Vis spectroscopy can reveal information about the electronic transitions within the molecule, while fluorescence spectroscopy can provide insights into its emissive properties. For a more detailed picture, advanced techniques like X-ray absorption spectroscopy and X-ray photoelectron spectroscopy can be employed to probe the core-level electronic states and the local chemical environment of the sulfur atom.
The solid-state arrangement of these molecules is critical for their performance in electronic devices. X-ray diffraction studies on single crystals will be essential to determine the precise molecular packing and intermolecular interactions, such as π-π stacking and hydrogen bonding. These interactions can significantly influence charge transport properties.
| Characterization Technique | Information Gained | Relevance to Research |
| Cyclic Voltammetry | Redox potentials, electron transfer kinetics | Understanding electrochemical behavior for energy applications |
| UV-Vis Spectroscopy | Electronic transitions, HOMO-LUMO gap | Elucidating electronic structure and optical properties |
| X-ray Diffraction | Molecular packing, intermolecular interactions | Correlating solid-state structure with material properties |
| Computational Modeling (DFT) | Electronic structure, redox potentials, spectroscopic properties | Predicting properties and guiding experimental design |
Continued Development of Computational Models for Predictive Material Design
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool that can accelerate the discovery and design of new materials based on the this compound framework. By providing theoretical insights into the structure-property relationships, computational studies can guide synthetic efforts and reduce the need for extensive trial-and-error experimentation.
Future computational work should focus on developing accurate models that can predict the electronic and redox properties of novel derivatives with high fidelity. This includes calculating key parameters such as HOMO/LUMO energy levels, ionization potentials, electron affinities, and redox potentials. The accuracy of these predictions can be benchmarked against experimental data obtained from techniques like cyclic voltammetry and UV-Vis spectroscopy.
Furthermore, computational models can be used to simulate and interpret spectroscopic data. For example, time-dependent DFT (TD-DFT) calculations can help to assign the electronic transitions observed in UV-Vis spectra. This synergy between theory and experiment is crucial for a comprehensive understanding of the electronic structure.
| Computational Method | Predicted Properties | Contribution to Research |
| Density Functional Theory (DFT) | HOMO/LUMO energies, redox potentials | Predictive design of materials with tailored electronic properties |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Interpretation of experimental spectroscopic data |
| Molecular Dynamics (MD) | Conformational analysis, crystal packing | Understanding structure-property relationships in the solid state |
Exploration in Emerging Fields of Materials Science and Sustainable Technologies
The unique properties of this compound and its derivatives make them promising candidates for a variety of emerging applications in materials science and sustainable technologies.
One area of significant potential is in the development of organic electrode materials for rechargeable batteries. The reversible redox behavior of the naphthoquinone unit could be harnessed for charge storage. Research in this direction would involve designing derivatives with high redox potentials and good cycling stability. The incorporation of the benzylsulfanyl group could enhance the material's solubility and processability, facilitating the fabrication of battery electrodes.
Another exciting prospect lies in the field of organic electronics. The tunable electronic properties of these compounds make them attractive for use as active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Future research will focus on designing molecules with optimized charge transport characteristics and light-absorption/emission properties.
The development of new sensors is another promising avenue. The sensitivity of the electronic and redox properties of the this compound scaffold to its chemical environment could be exploited for the detection of specific analytes. For example, the interaction of the sulfur atom with metal ions could lead to a measurable change in the compound's electrochemical or spectroscopic signature.
In the realm of sustainable technologies, these compounds could find applications in areas such as photocatalysis and solar energy conversion. The ability of the naphthoquinone core to participate in photoinduced electron transfer processes could be utilized to drive chemical reactions or to generate electricity from sunlight.
| Emerging Field | Potential Application | Key Research Focus |
| Energy Storage | Organic electrode materials for batteries | Enhancing redox potential and cycling stability |
| Organic Electronics | Active materials for OFETs, OLEDs, OPVs | Optimizing charge transport and optical properties |
| Chemical Sensors | Chemiresistive or optical sensors | Improving sensitivity and selectivity for specific analytes |
| Sustainable Technologies | Photocatalysts, solar energy conversion | Enhancing photoinduced electron transfer efficiency |
Synergistic Research Across Synthetic, Spectroscopic, and Theoretical Disciplines
The full potential of this compound and its derivatives can only be realized through a highly collaborative and interdisciplinary research approach. A close synergy between synthetic chemistry, advanced spectroscopy, and theoretical modeling will be essential for making significant progress in this field.
Synthetic chemists will be tasked with creating new and innovative derivatives with precisely controlled structures. Spectroscopists will then employ a range of advanced techniques to characterize the properties of these new materials in detail. Theoretical chemists will provide the computational framework to understand the experimental observations and to predict the properties of yet-unsynthesized compounds.
This iterative cycle of design, synthesis, characterization, and modeling will be the driving force behind the development of new materials with superior performance. For example, if a computational study predicts that a particular substituent will lead to a desirable shift in the redox potential, synthetic chemists can then target the synthesis of that specific derivative. The experimental characterization of the synthesized compound will then provide feedback to refine the computational model.
Such a synergistic approach will not only accelerate the pace of discovery but will also lead to a deeper and more fundamental understanding of the structure-property relationships that govern the behavior of these fascinating molecules. This knowledge will be invaluable for the rational design of next-generation materials for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Benzylsulfanyl)naphthalene-1,4-dione?
- Methodology : The synthesis typically involves nucleophilic substitution of a halogenated naphthoquinone precursor (e.g., 2-bromo- or 2-chloronaphthalene-1,4-dione) with benzyl mercaptan (C₆H₅CH₂SH).
- Procedure :
Dissolve 2-bromonaphthalene-1,4-dione in ethanol or DMF.
Add excess benzyl mercaptan and a base (e.g., K₂CO₃ or triethylamine) to deprotonate the thiol.
Heat at 60–80°C for 6–12 hours under inert atmosphere.
Purify via column chromatography or recrystallization (yields: ~50–70%) .
- Key Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.8–4.2 ppm for –SCH₂– protons) and HRMS .
Q. How is the structure of this compound validated experimentally?
- Analytical Techniques :
- ¹H NMR : Distinct signals for naphthoquinone aromatic protons (δ 7.5–8.5 ppm) and benzylsulfanyl methylene protons (δ ~4.0 ppm).
- UV-Vis : Absorption maxima at ~250–270 nm (naphthoquinone π→π* transitions) .
- X-ray Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) refine the structure .
Advanced Research Questions
Q. What is the impact of the benzylsulfanyl group on the compound’s redox behavior compared to other substituents (e.g., amino or alkoxy)?
- Electrochemical Analysis :
- Cyclic voltammetry (CV) reveals two reversible reduction peaks (~-0.5 V and -1.0 V vs. Ag/AgCl) for the naphthoquinone core. The electron-donating benzylsulfanyl group shifts reduction potentials cathodically by ~50–100 mV compared to electron-withdrawing groups (e.g., –Cl) .
Q. How does the benzylsulfanyl substituent influence biological activity in neuroprotection or cytotoxicity assays?
- Biological Studies :
- Neuroprotection : In vitro models (e.g., SH-SY5Y cells) show EC₅₀ values of 10–20 μM for reducing oxidative stress, comparable to vitamin K analogs like 2-(isopentylamino)naphthalene-1,4-dione .
- Antimicrobial Activity : MIC values of 8–16 μg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to quinone-mediated ROS generation .
- SAR Trends : Bulkier substituents (e.g., benzyl vs. methyl) enhance membrane permeability but may reduce solubility .
Q. What strategies resolve contradictions in reported toxicity profiles of naphthoquinone derivatives?
- Data Analysis Framework :
Dose-Dependent Effects : Low doses (≤10 μM) often show cytoprotection, while higher doses (>50 μM) induce apoptosis via mitochondrial dysfunction .
Metabolic Profiling : LC-MS/MS identifies glutathione adducts as detoxification products, explaining species-specific toxicity (e.g., rodent vs. human hepatocytes) .
- Mitigation : Co-administration with antioxidants (e.g., NAC) reduces off-target effects in vivo .
Methodological Challenges
Q. How can reaction yields be optimized for large-scale synthesis?
- Process Improvements :
- Continuous Flow Chemistry : Reduces reaction time (2–4 hours) and improves purity (>95%) by avoiding intermediate degradation .
- Catalysis : Use of CuI (5 mol%) accelerates thiol-quinone coupling, achieving yields >80% .
Q. What computational tools predict the environmental persistence of this compound?
- In Silico Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
